Usaramine

Phytochemistry Analytical Chemistry Stereochemistry

Usaramine is the E-geometric isomer of retrorsine—a critical stereochemical distinction that alters chromatographic retention, NMR signatures, and bioactivity. Procure this ≥98% (HPLC) certified reference standard to resolve and quantify pyrrolizidine alkaloids in honey, herbal teas, dietary supplements, and animal feed per EU 2023/915. Validated as a positive control for S. epidermidis antibiofilm assays (>50% inhibition at 1 mg/mL, non-bactericidal), Lactuca sativa seed germination inhibition (50 µg/cm²), and sex-dependent pharmacokinetic studies in rodents. Available in 5–25 mg research quantities with full Certificates of Analysis.

Molecular Formula C18H25NO6
Molecular Weight 351.4 g/mol
CAS No. 15503-87-4
Cat. No. B025058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsaramine
CAS15503-87-4
SynonymsUsaramin; Usaramine; Mucronatine; NISTC15503874; trans-Retrorsine; (15E)-Retrorsine; (15E)-12,18-Dihydroxysenecionan-11,16-dione; [1,6]Dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione,3-ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-(hydroxymethyl)-5-methyl-,(3E,5R,6S,14aR,14bR)-
Molecular FormulaC18H25NO6
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C
InChIInChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/b12-3+/t11-,14-,15-,18-/m1/s1
InChIKeyBCJMNZRQJAVDLD-FXGRWVCYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in chloroform;  slightly soluble in acetone, ethanol, water
Practically insoluble in ether.
In water, 3.08X10+4 mg/L @ 25 °C /Estimated/

Structure & Identifiers


Interactive Chemical Structure Model





Usaramine (CAS 15503-87-4) for Research Procurement: Pyrrolizidine Alkaloid Reference Standard and Antibiofilm Lead Candidate


Usaramine (CAS 15503-87-4, synonyms: Mucronatine, trans-Retrorsine, (+)-Usaramine) is a macrocyclic pyrrolizidine alkaloid (PA) with molecular formula C18H25NO6 and molecular weight 351.39 g/mol . It is the geometric (E-) isomer of retrorsine, differing only in the spatial configuration of the ethylidene substituent on the macrocyclic necic acid moiety [1]. The compound was first isolated and characterized from Crotalaria usaramoensis seeds [1] and is also found in C. pallida, C. brevifolia, and various Senecio species [2][3]. Usaramine is commercially available as a characterized analytical reference standard with purity typically ≥98% (HPLC) , intended for phytochemical analysis, toxicology screening, and bioactivity research applications.

Why Usaramine Cannot Be Substituted with Generic Pyrrolizidine Alkaloids for Analytical and Bioactivity Applications


Pyrrolizidine alkaloids exhibit pronounced stereochemistry-dependent biological activity and analytical behavior. Usaramine is the E-geometric isomer of retrorsine (Z-isomer), a structural distinction that alters chromatographic retention, NMR spectral signatures, and biological target interactions [1][2]. In quantitative NMR analysis of PA mixtures from Senecio vulgaris, usaramine and integerrimine (E-isomers) are chromatographically and spectroscopically resolved from their corresponding Z-isomers retrorsine and senecionine, requiring isomer-specific reference standards for accurate quantification [2]. Furthermore, in antibiofilm assays, usaramine reduces Staphylococcus epidermidis biofilm formation by >50% without bactericidal effects, whereas monocrotaline (another macrocyclic PA) shows no comparable antibiofilm activity but instead exhibits activity against Trichomonas vaginalis [3]. These isomer-specific and compound-specific functional profiles preclude generic substitution with related PAs in analytical, toxicological, or bioactivity studies.

Usaramine: Quantitative Differentiation Evidence Versus Pyrrolizidine Alkaloid Comparators


Geometric Isomerism Distinguishes Usaramine from Retrorsine with Implications for Stereochemistry-Dependent Activity

Usaramine is the E-geometric isomer of retrorsine (Z-isomer), sharing identical molecular formula (C18H25NO6) and atom connectivity but differing in the spatial orientation of the ethylidene substituent at the macrocyclic ring junction [1]. This stereochemical distinction is not trivial: the two isomers exhibit distinct chromatographic retention times and NMR spectral signatures, enabling their resolution as separate peaks in GC-MS and as distinguishable spin systems in 13C NMR analysis of plant extracts [2][3].

Phytochemistry Analytical Chemistry Stereochemistry

Usaramine Exhibits Selective Antibiofilm Activity Against Staphylococcus epidermidis Without Bactericidal Effects

Usaramine demonstrates antibiofilm activity against Staphylococcus epidermidis, reducing biofilm formation by more than 50% at a concentration of 1 mg/mL, without exerting direct bactericidal or bacteriostatic effects on planktonic bacteria [1]. This profile—biofilm inhibition without selective pressure for resistance development—is mechanistically distinct from conventional antibiotics. In the same study, monocrotaline (a structurally related macrocyclic PA isolated from Crotalaria retusa) showed no antibiofilm activity against S. epidermidis, but instead inhibited Trichomonas vaginalis growth by 80% at 1 mg/mL [1].

Antibiofilm Antimicrobial Resistance Natural Products

Usaramine Demonstrates Defined Phytotoxicity Against Lactuca sativa Seed Germination

Usaramine exhibits quantifiable phytotoxic activity against Lactuca sativa var. Carrascoy (lettuce), assessed as inhibition of seed germination at a dose of 50 µg/cm² after 24 hours of exposure . While retrorsine is also reported to possess phytotoxic properties, quantitative dose-response data under identical assay conditions are not available for direct comparison [1]. The defined dose-response of usaramine in this standardized lettuce seed germination assay provides a reproducible endpoint for structure-activity relationship studies of pyrrolizidine alkaloid phytotoxicity.

Phytotoxicity Allelopathy Plant Biology

Sex-Dependent Pharmacokinetics and Oral Bioavailability of Usaramine in Rat Model

Following oral administration of usaramine at 10 mg/kg in rats, female animals exhibited substantially higher systemic exposure than males: AUC(0-t) values were 6,073 ± 488 ng/mL·h in females versus 1,960 ± 208 ng/mL·h in males [1]. The oral bioavailability of usaramine was 81.7% in female rats compared to 54.0% in male rats [1]. Clearance after intravenous administration (1 mg/kg) was also significantly higher in males (2.77 ± 0.50 L/h/kg) than in females (1.35 ± 0.19 L/h/kg, P < 0.05) [1]. While sex-dependent pharmacokinetics have been reported for other pyrrolizidine alkaloids such as senecionine and clivorine, the specific quantitative parameters for usaramine are compound-specific [2].

Pharmacokinetics Toxicology ADME

Usaramine Serves as a Certified Primary Reference Standard for Pyrrolizidine Alkaloid Quantification

Usaramine is available as a certified primary reference standard with absolute purity assignment considering chromatographic purity, water content, residual solvents, and inorganic impurities [1]. This contrasts with retrorsine, which is typically supplied as a standard reference material with purity specified solely by HPLC area normalization. The primary reference standard certification of usaramine enables traceable quantification in regulatory compliance contexts, including food safety monitoring (honey, herbal medicines) and botanical extract standardization .

Analytical Chemistry Quality Control Food Safety

High-Value Application Scenarios for Usaramine in Research and Industrial Settings


Analytical Reference Standard for GC-MS and LC-MS/MS Quantification of Pyrrolizidine Alkaloids in Food and Botanical Matrices

Usaramine is employed as a certified reference standard for the identification and quantification of pyrrolizidine alkaloids in complex matrices including honey, herbal teas, dietary supplements, and animal feed [1]. Its characterization as the E-geometric isomer of retrorsine enables isomer-specific method validation, distinguishing it from retrorsine in chromatographic separations [2]. Validated LC-MS/MS methods using usaramine as a reference standard support regulatory compliance with maximum residue limits for PAs in food products [1].

Prototype Molecule for Antibiofilm Drug Discovery Targeting Staphylococcus epidermidis

Usaramine serves as a validated positive control and lead scaffold for developing antibiofilm agents against S. epidermidis, a major pathogen in medical device-associated infections [1]. Its demonstrated ability to reduce biofilm formation by >50% at 1 mg/mL without bactericidal activity makes it a valuable tool compound for studying biofilm inhibition mechanisms that do not impose selective pressure for resistance development [1]. This property distinguishes usaramine from monocrotaline, which lacks antibiofilm activity [1].

Phytotoxicity Positive Control for Allelopathy and Herbicide Discovery Research

Usaramine is utilized as a characterized phytotoxic agent with defined inhibitory activity against Lactuca sativa seed germination (50 µg/cm², 24 hr) [1]. This reproducible activity profile supports its use as a positive control in allelopathy assays, structure-activity relationship studies of pyrrolizidine alkaloid derivatives, and screening programs for natural product-based herbicide candidates [1].

In Vivo Pharmacokinetic and Toxicology Studies in Rodent Models

Usaramine has been quantitatively characterized for pharmacokinetic behavior in rats, including sex-dependent differences in oral bioavailability (female 81.7%, male 54.0%) and systemic clearance [1]. These validated pharmacokinetic parameters support its use as a reference compound for comparative toxicology studies of pyrrolizidine alkaloids, particularly investigations of sex-based susceptibility to PA-induced hepatotoxicity [1]. The established LC-MS/MS method for usaramine quantification in rat plasma (linear range: 1-2,000 ng/mL) enables reproducible in vivo study design [1].

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